

# Mass Spectrometry Fragmentation Analysis: 2-Acetyl-1-methylpyrrole in Comparison to N-Acetylpyrrole

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## Compound of Interest

Compound Name: 2-Acetyl-1-methylpyrrole

Cat. No.: B1200348

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## A Comparative Guide for Researchers

In the structural elucidation of heterocyclic compounds, mass spectrometry stands as a pivotal analytical technique. The fragmentation patterns observed provide a veritable fingerprint, offering deep insights into the molecule's constitution. This guide presents a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of **2-Acetyl-1-methylpyrrole** against its structural isomer, N-Acetylpyrrole. Understanding these fragmentation pathways is crucial for researchers in drug discovery and organic synthesis for the unambiguous identification of these and related structures.

While both compounds share the same molecular formula,  $C_7H_9NO$ , and molecular weight of 123.16 g/mol, the positions of the acetyl and methyl groups on the pyrrole ring lead to distinct fragmentation behaviors under mass spectrometric conditions.<sup>[1][2]</sup> This guide will delve into the anticipated fragmentation of **2-Acetyl-1-methylpyrrole** and compare it with the known fragmentation of N-Acetylpyrrole, supported by established fragmentation mechanisms of pyrrole derivatives and aromatic ketones.<sup>[3][4]</sup>

## Comparative Fragmentation Data

The following table summarizes the key mass-to-charge ratios ( $m/z$ ) and their proposed assignments for **2-Acetyl-1-methylpyrrole** and N-Acetylpyrrole upon electron ionization. The

data for **2-Acetyl-1-methylpyrrole** is inferred from general fragmentation principles, while the data for N-Acetylpyrrole is based on available spectroscopic information.

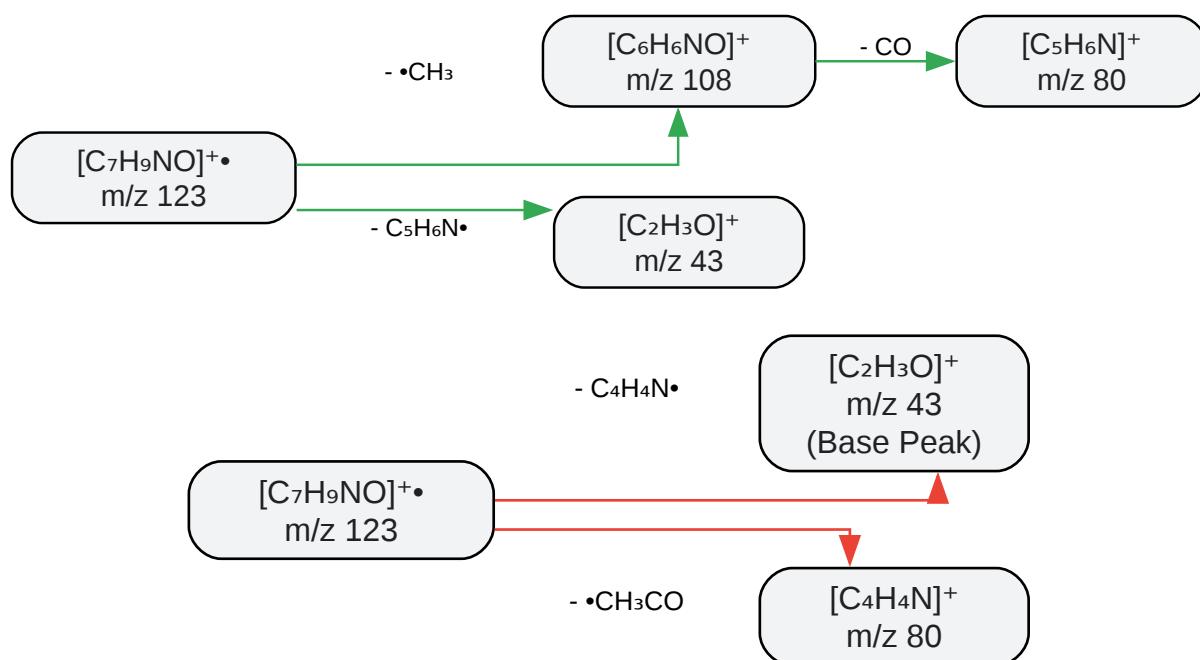
m/z Value	Proposed Fragment Ion for 2-Acetyl-1- methylpyrrole	Proposed Fragment Ion for N- Acetylpyrrole	Relative Abundance (N-Acetylpyrrole)
123	$[M]^{+\bullet}$ (Molecular Ion)	$[M]^{+\bullet}$ (Molecular Ion)	Moderate
108	$[M - \text{CH}_3]^+$	Not a primary fragment	-
80	$[M - \text{CH}_3\text{CO}]^+$	$[M - \text{CH}_3\text{CO}]^+$	Minor
43	$[\text{CH}_3\text{CO}]^+$ (Acetyl Cation)	$[\text{CH}_3\text{CO}]^+$ (Acetyl Cation)	100% (Base Peak)

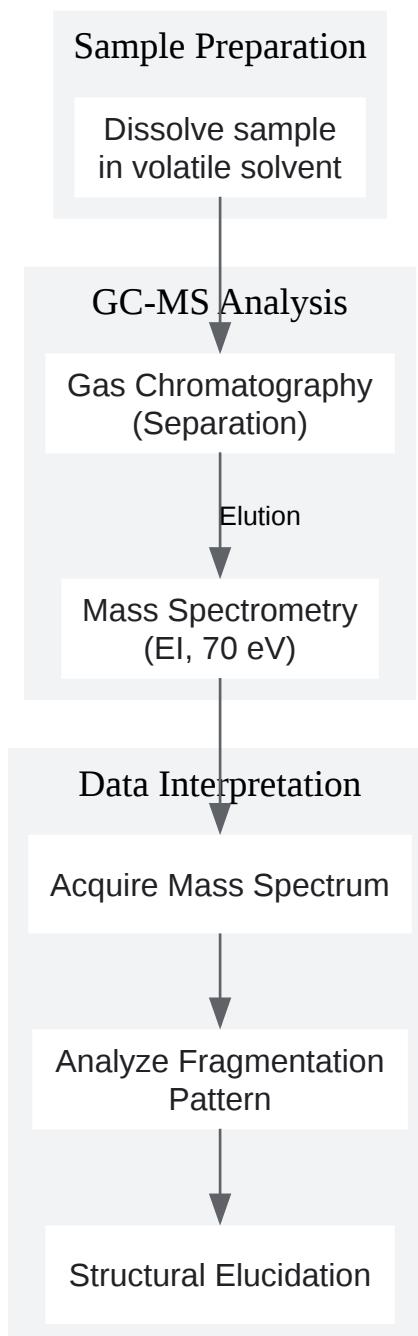
## Fragmentation Pathways and Mechanisms

The fragmentation of these isomers is dictated by the stability of the resulting ions and neutral losses. The pyrrole ring's aromaticity and the presence of the carbonyl group are the main drivers of the fragmentation pathways.<sup>[5]</sup>

### 2-Acetyl-1-methylpyrrole Fragmentation Pathway

The proposed fragmentation pathway for **2-Acetyl-1-methylpyrrole** begins with the formation of the molecular ion (m/z 123). The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical to form a stable acylium ion at m/z 108. A subsequent loss of carbon monoxide from this ion would result in a fragment at m/z 80. Another significant fragmentation pathway involves the cleavage of the bond between the pyrrole ring and the acetyl group, generating a highly stable acetyl cation at m/z 43, which is a common fragment for methyl ketones.



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